Hexamethyldisilane

Catalog No.
S569986
CAS No.
1450-14-2
M.F
C6H18Si2
M. Wt
146.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethyldisilane

CAS Number

1450-14-2

Product Name

Hexamethyldisilane

IUPAC Name

trimethyl(trimethylsilyl)silane

Molecular Formula

C6H18Si2

Molecular Weight

146.38 g/mol

InChI

InChI=1S/C6H18Si2/c1-7(2,3)8(4,5)6/h1-6H3

InChI Key

NEXSMEBSBIABKL-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[Si](C)(C)C

Synonyms

hexamethyldisilane

Canonical SMILES

C[Si](C)(C)[Si](C)(C)C

Hexamethyldisilane is an organosilicon compound with the chemical formula Si₂(CH₃)₆. It is a colorless liquid that is soluble in organic solvents and widely recognized for its utility in various chemical processes. Hexamethyldisilane is structurally characterized by two silicon atoms bonded to six methyl groups, making it a significant precursor in the synthesis of silicon-containing materials and compounds. Its unique chemical structure allows it to participate in diverse reactions, particularly those involving silicon-silicon and silicon-carbon bonds .

Hexamethyldisilane is flammable and can irritate skin and eyes upon contact. It's recommended to handle it with proper personal protective equipment (PPE) in a well-ventilated fume hood.

Citation:

  • Gelest - HEXAMETHYLDISILANE:

Silylation Reagent

One of the most prominent uses of HMDS in scientific research is as a silylation reagent. Silylation involves introducing a silyl group (SiR3, where R is an alkyl, aryl, or other group) onto a molecule. HMDS effectively reacts with various functional groups, including:

  • Hydroxyl groups (–OH): Silylation of hydroxyl groups protects them from unwanted reactions while preserving their functionality. This is crucial in various organic synthesis processes and the study of biomolecules like carbohydrates and proteins .
  • Carboxylic acids (–COOH): Silylation of carboxylic acids temporarily masks their acidic character, enabling selective reactions at other functional groups within the molecule. This is valuable in the synthesis of complex organic molecules .
  • Amines (–NH2): Silylation of amines can alter their reactivity and solubility, making them more amenable to specific analytical techniques or further chemical modifications .

Surface Modification

HMDS plays a crucial role in surface modification, particularly for silicon-based materials like microchips and nanoparticles. Its ability to form covalent bonds with silicon atoms allows for:

  • Hydrophobization: HMDS treatment creates a hydrophobic (water-repellent) layer on the surface, improving its resistance to moisture and corrosion. This is essential for protecting delicate electronic components and enhancing their performance .
  • Functionalization: HMDS can act as a platform for attaching specific functional groups to the surface. This enables the creation of tailored materials with desired properties, such as improved adhesion, biocompatibility, or catalytic activity .

Other Applications

Beyond silylation and surface modification, HMDS finds applications in various other scientific research areas:

  • Chromatography: HMDS is used as a stationary phase modifier in chromatography, improving the separation of analytes by altering their interactions with the column .
  • Polymer synthesis: HMDS can act as a catalyst or initiator in certain polymerization reactions, facilitating the formation of desired polymer structures .
  • Material characterization: HMDS is sometimes employed in surface characterization techniques like X-ray photoelectron spectroscopy (XPS) to enhance signal intensity and information acquisition .

  • Cleavage Reactions: The Si-Si bond can be cleaved by strong nucleophiles and electrophiles, leading to the formation of various silicon-containing products. For example, alkyl lithium compounds react with hexamethyldisilane to produce trimethylsilyl derivatives .
  • Reactions with Halogens: When reacted with iodine, hexamethyldisilane yields trimethylsilyl iodide. This reaction highlights its reactivity towards halogenation processes .
  • Silylation Reactions: Hexamethyldisilane is frequently used in silylation reactions, where it acts as a reagent for the trimethylsilylation of alcohols, amines, and thiols. This process enhances the volatility of compounds for analysis in gas chromatography .
  • Decomposition: Under high temperatures, such as in hot-wire chemical vapor deposition processes, hexamethyldisilane decomposes, breaking both Si-Si and Si-C bonds, leading to various gaseous products .

Hexamethyldisilane can be synthesized through various methods:

  • Wurtz-like Coupling: The most common method involves the coupling of trimethylsilyl chloride with a reducing agent such as potassium graphite:
    2Me3SiCl+2KMe3SiSiMe3+2KCl2\text{Me}_3\text{SiCl}+2\text{K}\rightarrow \text{Me}_3\text{Si}-\text{SiMe}_3+2\text{KCl}
  • Deprotonation Reactions: Hexamethyldisilazane can be synthesized through the reaction of ammonia with trimethylsilyl chloride:
    2(CH3)3SiCl+3NH3[(CH3)3Si]2NH+2NH4Cl2(\text{CH}_3)_3\text{SiCl}+3\text{NH}_3\rightarrow [(\text{CH}_3)_3\text{Si}]_2\text{NH}+2\text{NH}_4\text{Cl}

These methods highlight the versatility of hexamethyldisilane's synthesis routes in organosilicon chemistry .

Hexamethyldisilane has a wide range of applications across various fields:

  • Photolithography: It is used as a surface treatment agent for silicon wafers to improve adhesion during photoresist application .
  • Gas Chromatography: Hexamethyldisilane serves as a silylation reagent to enhance the volatility of analytes, facilitating their detection .
  • Chemical Vapor Deposition: It acts as a precursor for depositing silicon-containing thin films in semiconductor manufacturing and material science .
  • Surface Modification: It is employed to modify surfaces of metals and ceramics through silane coupling reactions, enhancing their hydrophobic properties .

Studies on the interaction of hexamethyldisilane with various substrates reveal its effectiveness in modifying surface properties. For instance, when reacted with silica surfaces, hexamethyldisilane forms hydrophilic trimethylsilanol species that improve the adhesion of coatings applied subsequently. Its reactivity with moisture also leads to the generation of ammonia and other byproducts under specific conditions .

Hexamethyldisilane shares similarities with several other organosilicon compounds. Below is a comparison highlighting its uniqueness:

CompoundFormulaKey Features
TrimethylsilaneSi(CH₃)₄Simple silane compound; widely used as a silicon source
TetramethylsilaneSi(CH₃)₄More reactive than hexamethyldisilane; often used in CVD
Hexamethyldisilazane[(CH₃)₃Si]₂NHContains nitrogen; used extensively as a reagent in organic synthesis
Bis(trimethylsilyl)amine[(CH₃)₃Si]₂NHSimilar structure; utilized similarly but has nitrogen functionality

Hexamethyldisilane's unique structure allows it to participate effectively in both silylation reactions and chemical vapor deposition processes while maintaining stability under various conditions. Its ability to form silicon-silicon bonds distinguishes it from simpler silanes like trimethylsilane and tetramethylsilane .

Boiling Point

113.5 °C

Melting Point

13.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H317 (45.12%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (64.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (53.66%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (64.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

1450-14-2

Wikipedia

Hexamethyldisilane

General Manufacturing Information

Disilane, 1,1,1,2,2,2-hexamethyl-: ACTIVE

Dates

Modify: 2023-08-15

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